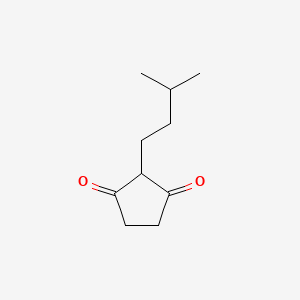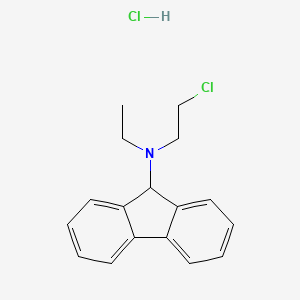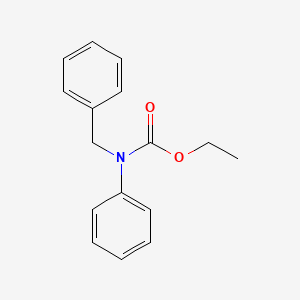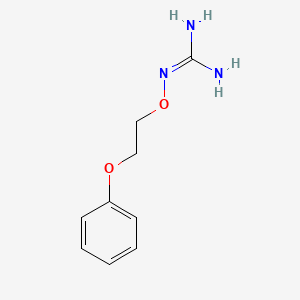
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate is an organic compound with a complex structure that includes multiple functional groups such as nitro, ester, and oxime
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate typically involves multiple steps. The starting materials often include fluorene derivatives, which undergo nitration to introduce nitro groups. Subsequent reactions involve the formation of the oxime and ester functionalities. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by esterification and oxime formation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the presence of nitro groups, which can be explosive under certain conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and ester sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the primary products.
Substitution: Depending on the nucleophile, products can range from hydroxylated derivatives to amides.
Aplicaciones Científicas De Investigación
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and explosives.
Mecanismo De Acción
The mechanism of action of 2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce cellular damage or apoptosis. The ester and oxime functionalities may also play roles in modulating the compound’s activity by interacting with specific proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2-ethoxyethyl acetate: A simpler ester with applications as a solvent.
2-ethoxyethanol: Used as a solvent and in the production of other chemicals.
9-nitrofluorene: A nitroaromatic compound with potential mutagenic properties.
Uniqueness
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate is unique due to its combination of nitro, ester, and oxime groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H14N4O10 |
|---|---|
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate |
InChI |
InChI=1S/C18H14N4O10/c1-2-31-3-4-32-18(23)13-7-9(20(25)26)5-11-15(13)16-12(17(11)19-24)6-10(21(27)28)8-14(16)22(29)30/h5-8,24H,2-4H2,1H3/b19-17- |
Clave InChI |
QAWKINVAGVMLOC-ZPHPHTNESA-N |
SMILES isomérico |
CCOCCOC(=O)C1=CC(=CC\2=C1C3=C(/C2=N\O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCOCCOC(=O)C1=CC(=CC2=C1C3=C(C2=NO)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine](/img/structure/B11996339.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996342.png)

![Ethyl 2-({[2-(2-pyridinylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996350.png)

![Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996362.png)
![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11996372.png)

![8-(benzylsulfanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996376.png)

![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996393.png)


